Salazodimethoxine
Overview
Description
Salazodimethoxine is a chemical compound with the molecular formula C19H17N5O7S . It is also known by the name 5-(n-(N-(2,4-dimethoxypyrimidinyl-6)sulfonamido)phenylazo)salicylic acid .
Synthesis Analysis
This compound is a derivative of sulfanilamides, synthesized on the basis of long-action sulfanilamides - sulfapyridazine and sulfadimethoxine . The synthesis process involves the introduction of salazosulfanilamides and sulfanilamides intragastrically in starch gel .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C19H17N5O7S . The molecular weight of this compound is 459.433 . It is achiral and has no optical activity .Scientific Research Applications
Pharmacokinetics and Therapeutic Effects : Salazodimethoxine, a derivative of sulfanilamide, is recognized for its therapeutic effects similar to sulfasalazine, a drug widely used in the treatment of nonspecific ulcerous colitis (Beletskaya et al., 1988).
Antioxidant Properties in Chinese Herbal Medicines : While not directly about this compound, research on Chinese herbal medicines, including Salvia miltiorrhiza, highlights the importance of antioxidant properties in various natural products, which could be relevant in the context of this compound's pharmacological profile (Zhu et al., 2004).
Use in Physiological Research : Plant growth retardants, including those from the salazopyridazine class to which this compound belongs, are increasingly used in physiological research. They offer insights into the regulation of terpenoid metabolism, which has implications for cell division, elongation, and senescence (Grossmann, 1990).
Role in Treatment of Rheumatoid Arthritis : Sulfasalazine, closely related to this compound, has been studied for its efficacy in the management of rheumatoid arthritis, indicating the potential of this compound in similar therapeutic applications (Plosker & Croom, 2005).
Oxidant Scavenging and Anti-inflammatory Action : The ability to scavenge oxidants at sites of inflammation, as demonstrated by sulphasalazine and its metabolites, suggests a potential anti-inflammatory action that could be relevant for this compound (Aruoma et al., 1987).
Mechanism of Action
properties
IUPAC Name |
5-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O7S/c1-30-17-10-16(20-19(21-17)31-2)24-32(28,29)13-6-3-11(4-7-13)22-23-12-5-8-15(25)14(9-12)18(26)27/h3-10,25H,1-2H3,(H,26,27)(H,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOBTXCMEZUYTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40016-88-4 | |
Record name | Salazodimethoxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040016884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SALAZODIMETHOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41HNFZ9DV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.